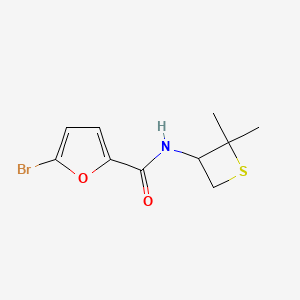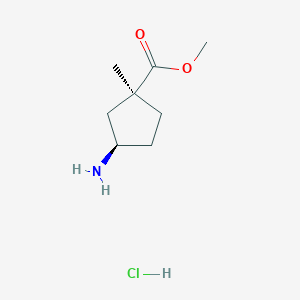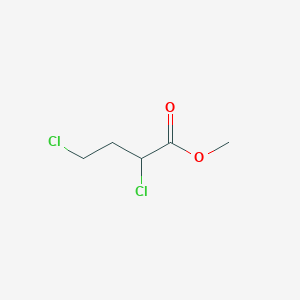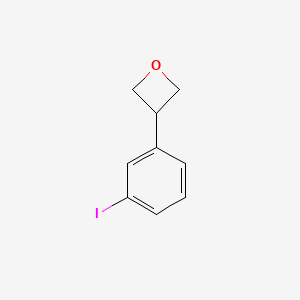
3-(3-Iodophenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodophenyl)oxetane is a chemical compound characterized by an oxetane ring substituted with a 3-iodophenyl group. Oxetanes are four-membered cyclic ethers containing an oxygen atom, and they have gained significant interest in medicinal chemistry due to their unique properties, such as metabolic stability and rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodophenylmethanol with an epoxide under basic conditions to form the oxetane ring . Another approach involves the use of vinyl sulfonium ions and alcohols in the presence of a photocatalyst and blue LED light, which generates a radical intermediate that cyclizes to form the oxetane .
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of high-yielding cyclization reactions and scalable conditions. The use of photocatalysis and other advanced synthetic techniques allows for the efficient production of oxetane compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Iodophenyl)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the phenyl ring or the oxetane ring itself.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxetane-3-ones, while substitution reactions can yield various substituted phenyl oxetanes .
Scientific Research Applications
3-(3-Iodophenyl)oxetane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group can participate in π-π interactions and other non-covalent interactions with target proteins and enzymes .
Comparison with Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3-(4-Iodophenyl)oxetane: A similar compound with the iodine atom in the para position.
3-(3-Bromophenyl)oxetane: A compound with a bromine atom instead of iodine.
Uniqueness: 3-(3-Iodophenyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can be easily substituted, making the compound versatile for various synthetic applications .
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
3-(3-iodophenyl)oxetane |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI Key |
NJCRNZQDWIAPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


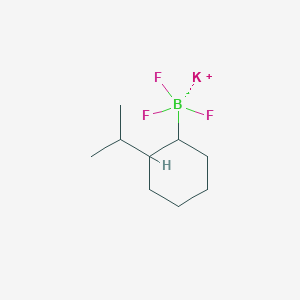
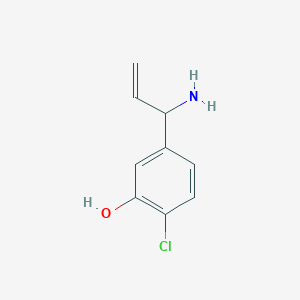
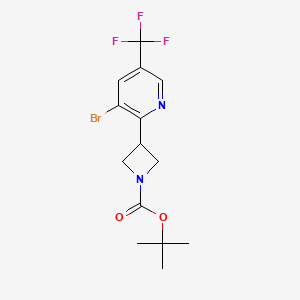


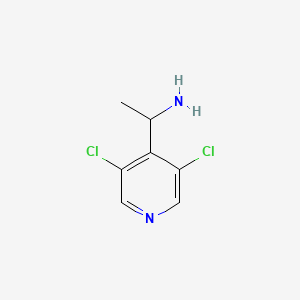
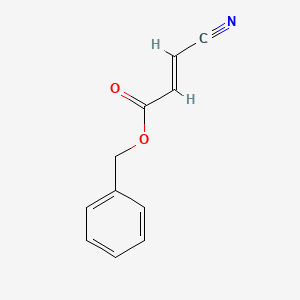
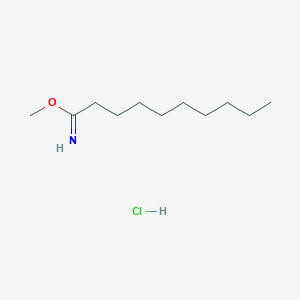
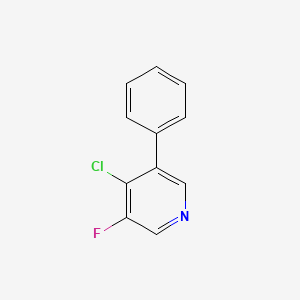
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
